(4-cyclopropyl-2-fluoro-6-methylphenyl)boronic acid
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Overview
Description
(4-cyclopropyl-2-fluoro-6-methylphenyl)boronic acid is an organoboron compound with the molecular formula C10H12BFO2. This compound is part of the boronic acid family, which is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . The presence of the cyclopropyl, fluoro, and methyl groups in its structure makes it a unique and versatile reagent in various chemical transformations .
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, a fundamental process in organic synthesis .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, donating an organic group to a metal catalyst (usually palladium), a process known as transmetalation . This reaction is exceptionally mild and functional group tolerant, making it widely applicable in various synthetic procedures .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling reactions suggests it could influence pathways involving carbon-carbon bond formation .
Result of Action
As a reagent in suzuki-miyaura cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Cyclopropyl-2-fluoro-6-methylphenylboronic acid. For instance, Suzuki-Miyaura reactions typically require a base and a palladium catalyst, and the choice of solvent can also impact the reaction’s efficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-cyclopropyl-2-fluoro-6-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. These methods often involve continuous flow reactors to improve efficiency and yield. The use of automated systems and advanced purification techniques ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-cyclopropyl-2-fluoro-6-methylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3).
Protodeboronation: Protic acids like hydrochloric acid (HCl) or sulfuric acid (H2SO4).
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Protodeboronation: The corresponding aryl compound without the boronic acid group.
Scientific Research Applications
(4-cyclopropyl-2-fluoro-6-methylphenyl)boronic acid has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(4-cyclopropyl-2-fluoro-6-methylphenyl)boronic acid is unique due to the presence of the cyclopropyl group, which imparts additional steric hindrance and electronic effects. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
(4-cyclopropyl-2-fluoro-6-methylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BFO2/c1-6-4-8(7-2-3-7)5-9(12)10(6)11(13)14/h4-5,7,13-14H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBYHSSRNWHIKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)C2CC2)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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